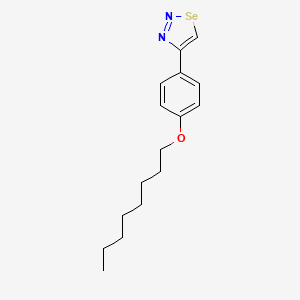![molecular formula C22H15ClN2OS B2721433 4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 325979-07-5](/img/structure/B2721433.png)
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a compound belonging to the class of organic compounds known as benzamides. It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) in some organisms .
Mode of Action
It’s suggested that the compound might interact with its target through hydrogen bonding and pi-pi interactions .
Biochemical Pathways
Based on its potential interaction with sdh, it might affect the citric acid cycle, also known as the krebs cycle or the tricarboxylic acid cycle .
Result of Action
It’s suggested that the compound might exhibit antifungal activity against certain organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 4-chlorobenzoyl chloride with 4,5-diphenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide: shares structural similarities with other thiazole derivatives, such as 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol and 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom and the diphenylthiazole moiety contributes to its unique properties compared to other thiazole derivatives .
Eigenschaften
IUPAC Name |
4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGLYARFRDYVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2721350.png)
![[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2721351.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)








![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide](/img/structure/B2721371.png)
